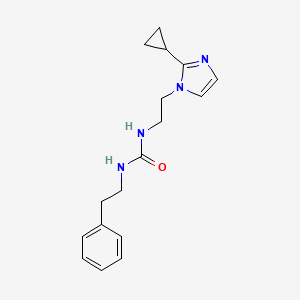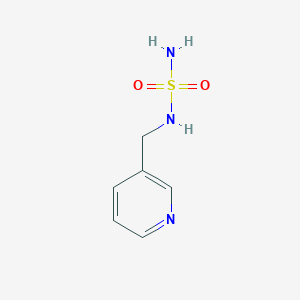
N-(pyridin-3-ylmethyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)sulfamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-ylmethyl)sulfamide consists of a pyridine ring attached to a sulfamide group . The molecular formula is C6H9N3O2S .Physical And Chemical Properties Analysis
N-(pyridin-3-ylmethyl)sulfamide is a solid substance that should be stored at room temperature . Its molecular weight is 187.22 .Applications De Recherche Scientifique
Chemical and Medicinal Significance
N-(pyridin-3-ylmethyl)sulfamide is a compound of interest in the realm of chemical research, particularly due to its sulfamide functionality. Sulfamide derivatives are recognized for their potential in forming several electrostatic interactions with proteins and other targets, which is crucial in medicinal chemistry for the development of small-molecule therapeutics. The sulfamide functional group is found to substitute for sulfonamide, sulfamate, or urea functionalities in various compounds, showcasing its versatility and potential for future acceptance in medicinal applications (Reitz, Smith, & Parker, 2009).
Environmental and Ecological Concerns
The environmental and ecological impact of chemical substances, including sulfamide derivatives, has been a growing area of concern. Research into per- and polyfluoroalkyl substances (PFAS) has revealed the persistence and bioaccumulative nature of these chemicals in the environment. PFAS, which include substances like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been detected across various environmental matrices. These substances have raised global concerns due to their toxicity, environmental persistence, and potential health risks to humans and wildlife (Xiao, 2017). This context highlights the necessity for rigorous environmental monitoring and assessment of chemical substances, including sulfamide derivatives, to ensure they do not pose similar risks.
Advanced Material Applications
In the field of materials science, sulfamide derivatives, including N-(pyridin-3-ylmethyl)sulfamide, present intriguing possibilities. The exploration of metal sulfides, for instance, demonstrates the significant potential of these materials in renewable energy applications. Metal sulfides exhibit tunable electronic, optical, physical, and chemical properties, making them suitable for a variety of applications, from electrocatalysis and photocatalysis to photoelectrochemical water splitting. This diversity underscores the role of sulfamide and related compounds in advancing material science, particularly in the development of new, efficient, and sustainable energy solutions (Chandrasekaran et al., 2019).
Orientations Futures
While specific future directions for N-(pyridin-3-ylmethyl)sulfamide were not found in the available resources, research into similar compounds, such as those containing pyridine and sulfonamide groups, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Additionally, piperidine derivatives, which share structural similarities with N-(pyridin-3-ylmethyl)sulfamide, have been synthesized and studied for their pharmacological applications . These studies suggest potential avenues for future research into N-(pyridin-3-ylmethyl)sulfamide and related compounds.
Propriétés
IUPAC Name |
3-[(sulfamoylamino)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICHQWDAIZSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)sulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

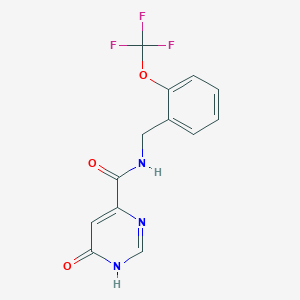
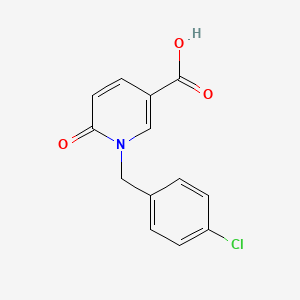
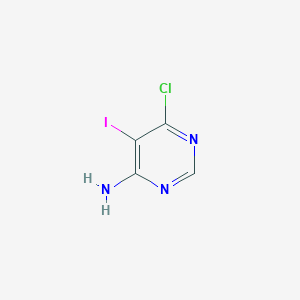
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)
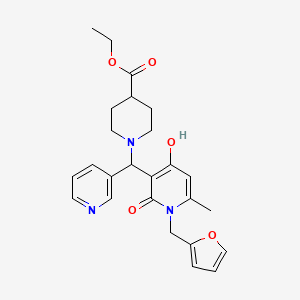
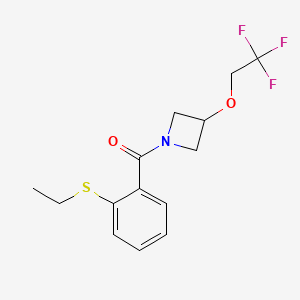
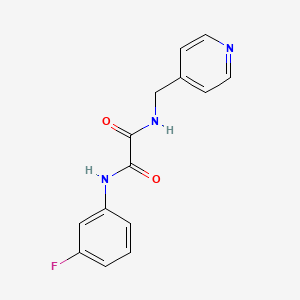
![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2628377.png)
![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2628378.png)
![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2628382.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)
